N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a phenylpropanamide group
Mechanism of Action
Target of Action
The primary targets of benzothiazole-based compounds are often associated with anti-tubercular activity . One of the key targets is DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives interact with their targets and inhibit their function, leading to the disruption of essential biological processes . For instance, when interacting with DprE1, these compounds can inhibit the enzyme’s activity, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The action of benzothiazole derivatives affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, these compounds prevent the formation of arabinogalactan, leading to the disruption of the mycobacterial cell wall. This disruption can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and efficacy . .
Result of Action
The inhibition of DprE1 and the subsequent disruption of the arabinogalactan biosynthesis pathway can lead to the death of mycobacterial cells This makes benzothiazole derivatives potent anti-tubercular agents
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide typically involves multiple steps, including the formation of the benzothiazole and thiophene rings, followed by their coupling with the phenylpropanamide group. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis and reducing the need for purification.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for other bioactive molecules.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide is unique due to its combined benzothiazole and thiophene structures. Similar compounds include:
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Known for its antibacterial properties.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Evaluated for anti-inflammatory and analgesic activities.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c1-14-15(2)26-22(24-19(25)13-12-16-8-4-3-5-9-16)20(14)21-23-17-10-6-7-11-18(17)27-21/h3-11H,12-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBBVZROJRWOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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